molecular formula C23H29ClN2O3S2 B4016342 2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-(2-cyclohexylsulfanylethyl)acetamide

2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-(2-cyclohexylsulfanylethyl)acetamide

Cat. No.: B4016342
M. Wt: 481.1 g/mol
InChI Key: YXEVHWIWBGNCBU-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-(2-cyclohexylsulfanylethyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzenesulfonyl group, a chloro-substituted aniline, and a cyclohexylsulfanyl ethyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-(2-cyclohexylsulfanylethyl)acetamide typically involves multiple steps:

    Formation of the benzenesulfonyl chloride: Benzenesulfonyl chloride is prepared by reacting benzene with chlorosulfonic acid.

    Synthesis of the chloro-substituted aniline: 3-chloro-4-methylaniline is synthesized through the nitration of toluene followed by reduction and chlorination.

    Coupling reaction: The benzenesulfonyl chloride is reacted with 3-chloro-4-methylaniline to form N-(benzenesulfonyl)-3-chloro-4-methylaniline.

    Formation of the final product: N-(benzenesulfonyl)-3-chloro-4-methylaniline is then reacted with 2-cyclohexylsulfanylethylamine and acetic anhydride to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-(2-cyclohexylsulfanylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the cyclohexylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The chloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Replacement of the chloro group with nucleophiles.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-(2-cyclohexylsulfanylethyl)acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The chloro and cyclohexylsulfanyl groups may enhance the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    N-(benzenesulfonyl)acetamide: A simpler analog with similar sulfonyl functionality.

    3-chloro-4-methylaniline: Shares the chloro and methyl substitutions on the aniline ring.

    2-cyclohexylsulfanylethylamine: Contains the cyclohexylsulfanyl group.

Uniqueness

2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-(2-cyclohexylsulfanylethyl)acetamide is unique due to the combination of these functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-(2-cyclohexylsulfanylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN2O3S2/c1-18-12-13-19(16-22(18)24)26(31(28,29)21-10-6-3-7-11-21)17-23(27)25-14-15-30-20-8-4-2-5-9-20/h3,6-7,10-13,16,20H,2,4-5,8-9,14-15,17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEVHWIWBGNCBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NCCSC2CCCCC2)S(=O)(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-(2-cyclohexylsulfanylethyl)acetamide

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